molecular formula C13H7F3N2O5S B6310958 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene CAS No. 2088942-07-6

4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene

Cat. No.: B6310958
CAS No.: 2088942-07-6
M. Wt: 360.27 g/mol
InChI Key: LTTSBVFFCYLRSH-UHFFFAOYSA-N
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Description

4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of nitro groups and trifluoromethylthio substituents, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 4-nitrophenol with nitric acid in the presence of sulfuric acid to introduce the nitro groups. The trifluoromethylthio group can be introduced through a nucleophilic substitution reaction using a trifluoromethylthiolating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene involves its interaction with molecular targets through its nitro and trifluoromethylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-(4’-nitro-2’-trifluoromethylthio)phenoxybenzene is unique due to the combination of nitro and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-nitro-1-(4-nitrophenoxy)-2-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O5S/c14-13(15,16)24-12-7-9(18(21)22)3-6-11(12)23-10-4-1-8(2-5-10)17(19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTSBVFFCYLRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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